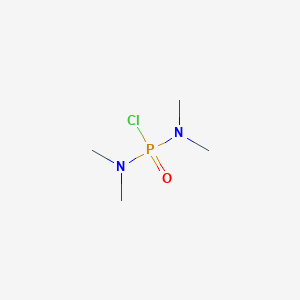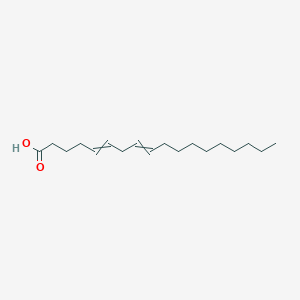
2-Chloro-1,4-bis(trichloromethyl)benzene
Overview
Description
2-Chloro-1,4-bis(trichloromethyl)benzene is an organic compound with the molecular formula C8H4Cl6. It is a white solid that is prepared industrially by chlorination of para-xylene . This compound is known for its applications in various chemical reactions and industrial processes.
Mechanism of Action
. The primary targets of this compound are not explicitly mentioned in the available literature.
Mode of Action
It is known to react with terephthalic acid to give terephthaloyl chloride , which is a precursor to Kevlar, a heat-resistant and strong synthetic fiber .
Biochemical Pathways
Its reaction with terephthalic acid to produce terephthaloyl chloride suggests it may play a role in the synthesis of high-strength materials .
Result of Action
Its ability to react with terephthalic acid to produce terephthaloyl chloride, a precursor to kevlar, suggests it may contribute to the production of high-strength, heat-resistant materials .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination of Para-xylene: The primary method for synthesizing 2-Chloro-1,4-bis(trichloromethyl)benzene involves the chlorination of para-xylene.
Reaction with Sodium Hypochlorite: Another method involves the reaction of 1,4-bis(trichloromethyl)benzene with sodium hypochlorite (NaOCl) under alkaline conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants and products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Chloro-1,4-bis(trichloromethyl)benzene can undergo oxidation reactions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of terephthaloyl chloride, a precursor to Kevlar.
Reduction: Formation of partially chlorinated benzene derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
2-Chloro-1,4-bis(trichloromethyl)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of terephthaloyl chloride.
Biology: Investigated for its potential use in biological assays and as a chemical probe.
Medicine: Explored for its potential therapeutic applications, although specific medical uses are still under research.
Industry: Utilized in the production of high-performance materials such as Kevlar and other polymers.
Comparison with Similar Compounds
1,4-Bis(trichloromethyl)benzene: Similar in structure but lacks the chlorine atom at the 2-position.
Benzotrichloride: Another trichloromethyl-substituted benzene derivative with different reactivity and applications.
Uniqueness: 2-Chloro-1,4-bis(trichloromethyl)benzene is unique due to the presence of both trichloromethyl and chlorine substituents, which confer distinct chemical properties and reactivity patterns. This makes it particularly useful in specific industrial and research applications .
Properties
IUPAC Name |
2-chloro-1,4-bis(trichloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl7/c9-6-3-4(7(10,11)12)1-2-5(6)8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRUNMMSCQPLOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(Cl)(Cl)Cl)Cl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90908647 | |
| Record name | 2-Chloro-1,4-bis(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10388-10-0 | |
| Record name | NSC146404 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1,4-bis(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-BIS(TRICHLOROMETHYL)-2-CHLOROBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















